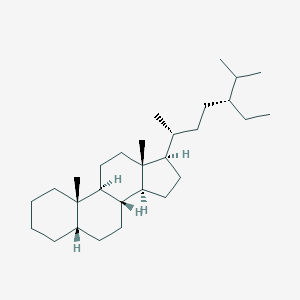

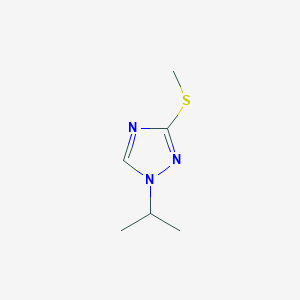

5β-スティグマスタン

概要

説明

AG-490は、チロシンキナーゼ阻害剤であるチロホスチンB42としても知られており、特にJAK2およびJAK3のヤヌスキナーゼ(JAK)ファミリーの強力な阻害剤です。細胞の増殖と生存に重要なシグナル伝達経路を阻害する能力により、科学研究で広く使用されています。 AG-490は、さまざまな癌細胞株のアポトーシスを誘導することが示されており、癌研究における貴重なツールとなっています .

科学的研究の応用

AG-490 has a wide range of applications in scientific research:

Cancer Research: AG-490 is extensively used to study the role of JAK/STAT signaling in cancer. .

Immunology: AG-490 is used to investigate the role of JAK kinases in immune cell signaling and function.

Neuroscience: AG-490 is used to study the role of JAK/STAT signaling in neural cell function and neurodegenerative diseases.

Stem Cell Research: AG-490 is used to study the differentiation and proliferation of stem cells, particularly in the context of embryonic stem cells.

作用機序

AG-490は、JAK2とJAK3キナーゼの活性を阻害することでその効果を発揮します。この阻害は、シグナル伝達分子と転写活性化因子(STAT)タンパク質を含む下流のシグナル伝達分子のリン酸化と活性化を阻害します。これらの経路を阻害することで、AG-490はアポトーシスを誘導し、細胞増殖を阻害します。 この化合物は、ミトゲン活性化プロテインキナーゼ(MAPK)経路などの他のシグナル伝達経路にも影響を与え、その生物学的効果にさらに貢献しています .

類似の化合物との比較

AG-490は、チロシンキナーゼ阻害剤であるチロホスチンファミリーの一部です。類似の化合物には以下が含まれます。

AG-126: 上皮成長因子受容体(EGFR)を阻害する別のチロホスチン化合物で、癌研究に応用されています。

AG-1478: EGFRの選択的阻害剤で、さまざまな生物学的プロセスにおけるEGFRシグナル伝達の役割を研究するために使用されています。

AG-1296: 血小板由来成長因子受容体(PDGFR)の阻害剤で、細胞増殖と移動の研究に使用されています。

AG-490は、JAK2とJAK3に対する選択性に優れており、JAK/STATシグナル伝達経路の研究に特に役立ちます .

生化学分析

Cellular Effects

5beta-Stigmastane has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to have anti-tumor effects in a variety of malignancies by promoting apoptosis, inhibiting proliferation, metastasis and invasion, and inducing autophagy in tumor cells .

Molecular Mechanism

The molecular mechanism of 5beta-Stigmastane is complex and multifaceted. It is reported that 5beta-Stigmastane triggers apoptosis in tumor cells by regulating the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species . Its anti-proliferative activity is mainly dependent on its modulatory effect on cyclin proteins and cyclin-dependent kinase (CDK) .

Temporal Effects in Laboratory Settings

It is known that the effects of many biochemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 5beta-Stigmastane at different dosages in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

5beta-Stigmastane is involved in the primary bile acid biosynthesis pathway . It interacts with various enzymes and cofactors in this pathway, which could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that many biochemical compounds are transported and distributed within cells via specific transporters or binding proteins .

Subcellular Localization

The localization of biochemical compounds within cells can have significant effects on their activity or function .

準備方法

合成経路と反応条件

AG-490は、適切な出発物質の縮合を含む複数段階のプロセスによって合成できます。合成には通常、次の手順が含まれます。

縮合反応: 最初のステップには、ベンザルデヒド誘導体とニトロアルカンを縮合させて、ニトロスチレン中間体を形成することが含まれます。

還元: 次に、ニトロスチレン中間体を還元して、対応するアミンを形成します。

環化: アミンは環化して、目的のチロホスチン構造を形成します。

工業生産方法

AG-490の工業生産は、同様の合成経路に従いますが、大規模生産に合わせて最適化されています。 これには、化合物の純度と一貫性を確保するために、高収率の反応と効率的な精製技術を使用することが含まれます .

化学反応の分析

反応の種類

AG-490は、主に次の種類の反応を起こします。

酸化: AG-490は、特定の条件下で酸化して、さまざまな酸化誘導体を形成できます。

還元: この化合物は、アミン誘導体を形成するために還元できます。

置換: AG-490は、特に芳香環で置換反応を起こし、置換誘導体を形成できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 置換反応には、酸性または塩基性条件下でハロゲン化剤または求核剤が含まれることがよくあります。

主要な製品

これらの反応から生成される主な製品には、さまざまな酸化、還元、および置換誘導体のAG-490が含まれ、その生物学的活性をさらに研究することができます .

科学研究への応用

AG-490は、科学研究で幅広い用途があります。

癌研究: AG-490は、癌におけるJAK/STATシグナル伝達の役割を研究するために広く使用されています。 .

免疫学: AG-490は、免疫細胞シグナル伝達と機能におけるJAKキナーゼの役割を調査するために使用されます。

神経科学: AG-490は、神経細胞機能と神経変性疾患におけるJAK/STATシグナル伝達の役割を研究するために使用されます.

類似化合物との比較

AG-490 is part of the tyrphostin family of tyrosine kinase inhibitors. Similar compounds include:

AG-126: Another tyrphostin compound that inhibits epidermal growth factor receptor (EGFR) and has applications in cancer research.

AG-1478: A selective inhibitor of EGFR, used to study the role of EGFR signaling in various biological processes.

AG-1296: An inhibitor of platelet-derived growth factor receptor (PDGFR), used in research on cell proliferation and migration.

AG-490 is unique in its selectivity for JAK2 and JAK3, making it particularly valuable for studying JAK/STAT signaling pathways .

特性

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBHKNPLNHLYHT-LKHYOGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025645 | |

| Record name | (5beta)-Stigmastane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4705-29-7 | |

| Record name | (5beta)-Stigmastane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmastane, (5β)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z454BZJ5T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)

![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)